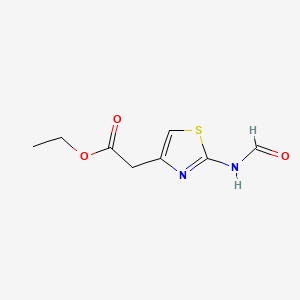

Ethyl 2-formamidothiazol-4-acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGSMUJDTUOTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215306 | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-05-9 | |

| Record name | Ethyl 2-(formylamino)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-formamidothiazol-4-acetate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Ethyl 2-formamidothiazol-4-acetate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, spectral analysis, safety information, and applications.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring a formamide group attached to a thiazole ring, with an ethyl acetate substituent. Its unique structure makes it a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).

CAS Number: 64987-05-9

Molecular Formula: C₈H₁₀N₂O₃S

Molecular Weight: 214.24 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | --INVALID-LINK-- |

| Synonyms | EFTA, EFATA, Ethyl 2-(formylamino)-4-thiazoleacetate | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow powder | Generic supplier data |

| Melting Point | 130-132 °C | --INVALID-LINK-- |

| Boiling Point | 341.4±34.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.354±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethyl acetate and DMSO. | Inferred from general properties |

| pKa | 8.53±0.70 (Predicted) | --INVALID-LINK-- |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the thiazole ring via the Hantzsch thiazole synthesis to yield the precursor, Ethyl 2-aminothiazole-4-acetate. The second step is the formylation of the amino group.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-acetate

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. In this case, it involves the reaction of an α-haloketone with a thioamide. For the synthesis of Ethyl 2-aminothiazole-4-acetate, ethyl 4-chloroacetoacetate is reacted with thiourea.

Reaction:

Experimental Protocol:

-

To a solution of thiourea in ethanol, add ethyl 4-chloroacetoacetate dropwise at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is then neutralized with a saturated solution of sodium bicarbonate.

-

The crude product is filtered, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, yields pure Ethyl 2-aminothiazole-4-acetate.

Step 2: Formylation of Ethyl 2-aminothiazole-4-acetate

The formylation of the 2-amino group of the thiazole ring is achieved using a mixture of formic acid and acetic anhydride. This mixture generates the in situ formylating agent, formic anhydride.

Reaction:

Experimental Protocol:

-

A mixture of acetic anhydride and formic acid is stirred at 50 °C for approximately 2 hours to generate the formylating agent.

-

The mixture is then cooled to around 15 °C.

-

Ethyl 2-aminothiazole-4-acetate is added portion-wise to the cooled mixture, ensuring the temperature is maintained.

-

The reaction mixture is stirred at ambient temperature for 3-4 hours.

-

Upon completion, cold water is added to the reaction mixture, and the product is extracted with ethyl acetate.

-

The organic layer is washed with water and a saturated aqueous solution of sodium bicarbonate until the washings are weakly alkaline.

-

The organic layer is then washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting residue is washed with diisopropyl ether, filtered, and dried to yield this compound.

Caption: Synthesis workflow for this compound.

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following characteristic signals:

-

Ethyl group protons: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -CH₂-).

-

Methylene protons: A singlet at approximately 3.6-3.8 ppm (2H, -CH₂- attached to the thiazole ring).

-

Thiazole ring proton: A singlet around 6.8-7.0 ppm (1H, C5-H).

-

Formyl proton: A singlet at approximately 8.3-8.5 ppm (1H, -CHO).

-

Amide proton: A broad singlet at around 11.5-12.5 ppm (1H, -NH-).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further structural confirmation. The expected chemical shifts are:

-

Ethyl group carbons: ~14 ppm (-CH₃) and ~61 ppm (-CH₂-).

-

Methylene carbon: ~35 ppm (-CH₂- attached to the thiazole ring).

-

Thiazole ring carbons: ~110 ppm (C5) and ~145 ppm (C4). The C2 carbon is expected to be further downfield.

-

Formyl carbon: ~160 ppm.

-

Ester carbonyl carbon: ~170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H stretches: Bands around 2850-3000 cm⁻¹.

-

C=O stretches: A strong absorption for the ester carbonyl around 1735-1750 cm⁻¹ and another for the amide carbonyl (formyl group) around 1670-1690 cm⁻¹.

-

C=N and C=C stretches (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

-

C-O stretch (ester): A strong band in the 1150-1250 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 214. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z 169.

-

Cleavage of the ethyl group (-C₂H₅), leading to a fragment at m/z 185.

-

Loss of the entire ester side chain.

-

Fragmentation of the thiazole ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its functional groups. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The formamide group can also be hydrolyzed, though typically under more forcing conditions, to reveal the 2-amino group. The thiazole ring itself is relatively stable but can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the substituents may deactivate the ring.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important antibiotics. Its primary application lies in the production of third and fourth-generation cephalosporins and monobactams.

-

Ceftazidime Synthesis: It serves as a core building block for the synthesis of Ceftazidime, a broad-spectrum cephalosporin antibiotic used to treat serious bacterial infections.

-

Aztreonam Production: This compound is also essential for the synthesis of Aztreonam, a monobactam antibiotic effective against a range of Gram-negative bacteria.

The presence of the 2-formamidothiazole moiety is a common structural feature in many modern beta-lactam antibiotics, contributing to their enhanced antibacterial activity and stability against beta-lactamases.

Safety, Handling, and Storage

Hazard Identification:

Based on GHS classifications, this compound is considered a hazardous substance.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of life-saving antibiotics. A thorough understanding of its synthesis, spectral characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and manufacturing settings. The continued importance of this molecule in drug development underscores the need for such comprehensive technical resources.

References

A Comprehensive Technical Guide to Ethyl 2-(2-formamidothiazol-4-yl)acetate: A Key Intermediate in Antibiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Ethyl 2-(2-formamidothiazol-4-yl)acetate, a critical building block in the pharmaceutical industry. We will delve into its chemical identity, synthesis, applications, and physicochemical properties, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Introduction: Clarifying the Chemical Identity

In the realm of pharmaceutical intermediates, precision is paramount. The topic of this guide, "Ethyl 2-formamidothiazol-4-acetate," is a prime example of the need for clarity. It is crucial to distinguish it from a closely related compound, ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate. The key difference lies in the presence of an additional oxo (or keto) group in the latter.

-

This guide focuses on: ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate

The presence or absence of the oxo group significantly alters the molecule's reactivity and physical properties. Therefore, for the purpose of this guide, all subsequent information pertains to the non-oxo compound, ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is to have a clear grasp of its structure and internationally recognized name.

IUPAC Name

The formal IUPAC name for this compound is ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate [1].

Chemical Structure

The chemical structure of ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is characterized by a central thiazole ring, substituted at the 2-position with a formamido group and at the 4-position with an ethyl acetate group.

Caption: Chemical structure of Ethyl 2-(2-formamidothiazol-4-yl)acetate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is presented below. This information is vital for its handling, characterization, and use in synthesis.

| Property | Value | Source |

| Molecular Weight | 214.24 g/mol | [1] |

| Melting Point | 130-132 °C | [2][3] |

| Appearance | Off-white to pale yellow powder | [4] |

| Solubility | Soluble in organic solvents | |

| Stability | Store in a cool, dry place |

Spectroscopic Data

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet for the methylene protons adjacent to the thiazole ring.

-

A singlet for the proton on the thiazole ring.

-

A singlet for the formyl proton.

-

A broad singlet for the amide proton.

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

A signal for the methylene carbon adjacent to the thiazole ring.

-

Signals for the carbons of the thiazole ring.

-

A signal for the formyl carbon.

-

A signal for the ester carbonyl carbon.

IR Spectroscopy:

-

N-H stretching vibrations.

-

C-H stretching vibrations.

-

A strong C=O stretching vibration from the ester group.

-

C=O stretching from the amide group.

-

C-N and C-S stretching vibrations.

Mass Spectrometry:

-

The molecular ion peak (M+) at m/z = 214.

Synthesis of Ethyl 2-(2-formamidothiazol-4-yl)acetate

Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is a crucial intermediate, and its synthesis is a key step in the production of several antibiotics. While specific industrial synthesis protocols are often proprietary, a general and plausible laboratory-scale synthesis can be outlined based on established chemical principles. The most common route involves the formylation of ethyl 2-amino-4-thiazoleacetate.

General Synthesis Workflow

Caption: General workflow for the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)acetate.

Experimental Protocol

This protocol is a representative method for the formylation of an aminothiazole derivative and can be adapted for the synthesis of the target compound.

Materials:

-

Ethyl 2-amino-4-thiazoleacetate

-

Formic acid

-

Acetic anhydride

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

Procedure:

-

A mixture of acetic anhydride and formic acid is stirred at 50°C for 2 hours.

-

The resulting mixture is cooled, and ethyl 2-amino-4-thiazoleacetate is added at 15°C.

-

The mixture is stirred for 3.5 hours at ambient temperature.

-

Cooled water is added to the reaction mixture.

-

The resulting mixture is extracted with ethyl acetate.

-

The organic extract is washed with water and then with a saturated aqueous solution of sodium bicarbonate until the washing is weakly alkaline.

-

The extract is further washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is washed with diisopropyl ether, collected by filtration, and dried to yield ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate[5].

Applications in Drug Development

The primary and most significant application of ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate is as a pivotal intermediate in the synthesis of third-generation cephalosporin and monobactam antibiotics[4].

Role in the Synthesis of Ceftazidime and Aztreonam

This compound serves as a core building block for the antibiotics Ceftazidime and Aztreonam[4]. The thiazole ring and the attached side chain are incorporated into the final antibiotic structure, which is crucial for their antibacterial activity.

References

"Ethyl 2-formamidothiazol-4-acetate" molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-Formamidothiazol-4-acetate and its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a critical intermediate in pharmaceutical synthesis. We will delve into its chemical properties, synthesis protocols, and pivotal applications, with a particular focus on its role in the manufacturing of essential antibiotics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who require a deep, practical understanding of this compound and its closely related derivatives.

Introduction: Clarifying the Nomenclature

In chemical literature and commercial listings, the name "this compound" can be associated with two distinct, yet closely related, chemical entities. This ambiguity necessitates a clear distinction from the outset to ensure precision in research and synthesis.

-

Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (CAS: 64987-05-9): This is the direct acetate derivative. Its structure features an ethyl acetate group connected to the C4 position of the 2-formamidothiazole ring via a methylene bridge.

-

Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate (CAS: 64987-03-7): This is an α-keto ester, also known as an ethyl glyoxylate derivative. The key difference is the presence of a ketone (oxo) group on the carbon adjacent to the ester, making it a more oxidized analog.

This guide will cover both compounds, as they are often used in sequential steps or for the synthesis of different active pharmaceutical ingredients (APIs).

Core Compound Profiles

A summary of the fundamental physicochemical properties of both compounds is presented below for easy reference and comparison.

| Property | Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate |

| Synonyms | EFTA, Ethyl (2-formamido-1,3-thiazol-4-yl)acetate | EFTG, Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate |

| CAS Number | 64987-05-9[1][2] | 64987-03-7[3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₃S[1][2][6] | C₈H₈N₂O₄S[3][4][5] |

| Molecular Weight | 214.24 g/mol [1][6] | 228.23 g/mol [3][4][5] |

| Appearance | Off-white to pale yellow powder[7] | Light yellow powder[5] |

| Melting Point | 130-132 °C[1] | 232-234 °C (decomposes)[5][8] |

| Primary Application | Intermediate for antibiotics (Ceftazidime, Aztreonam)[7] | Intermediate for antibiotics (Cefixime)[4][5] |

Synthesis Protocols and Mechanistic Rationale

The synthesis of these thiazole derivatives is a critical process, demanding precise control over reaction conditions to ensure high purity and yield. The foundational starting material is often Ethyl 2-aminothiazole-4-acetate.

Synthesis of Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (EFTA)

The conversion of the primary amine in Ethyl 2-aminothiazole-4-acetate to a formamide is a protective step, crucial for preventing side reactions in subsequent synthetic transformations. The formyl group can be introduced using a mixed anhydride of formic acid and acetic anhydride.

Experimental Protocol:

-

Reagent Preparation: In a suitable reaction vessel, carefully add formic acid dropwise to acetic anhydride at a temperature maintained below 35°C. Stir the mixture for 1 hour at 55-60°C to form the mixed anhydride. The stoichiometry must be precise to ensure complete conversion without generating significant byproducts.

-

Formylation: Cool the mixture and add Ethyl 2-aminothiazole-4-acetate portion-wise. The reaction is typically stirred for 1-2 hours at room temperature with cooling to manage any exotherm.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), distill the solvent under reduced pressure. Add a non-polar solvent like diisopropyl ether to the residue to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with diisopropyl ether to remove residual reagents, and dry under vacuum to yield the final product.[9]

Synthesis of Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate (EFTG)

This synthesis involves the oxidation of the methylene group of EFTA to a ketone. This transformation is a key step in creating the glyoxylate side-chain necessary for certain cephalosporin antibiotics.

Experimental Protocol:

-

Oxidizing Agent Preparation: In a separate vessel, prepare an oxidizing solution. A mixture of manganous acetate tetrahydrate, acetic acid, and acetic anhydride is stirred and heated to 130-135°C. Potassium permanganate is then added carefully in portions at 105-110°C. This creates a potent oxidizing environment.[9][10]

-

Oxidation Reaction: Cool the oxidizing mixture to room temperature. Add the previously synthesized Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (EFTA).[9][10]

-

Reaction Conditions: Stir the resulting mixture vigorously at 38-40°C for an extended period (e.g., 15 hours) while introducing a continuous stream of air. The air provides a source of oxygen to facilitate the oxidation process.[9][10]

-

Isolation and Purification: After the reaction, the solid product is collected by filtration. The precipitate is washed sequentially with acetic acid and water to remove inorganic salts and other impurities, then dried to yield the final oxoacetate compound.[9][10]

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of EFTA and its subsequent oxidation to EFTG.

Application in Antibiotic Synthesis

The primary and most significant application of these thiazole intermediates is in the synthesis of third-generation cephalosporin and monobactam antibiotics. They form a crucial part of the C-7 side chain, which is largely responsible for the antibacterial spectrum and potency of these drugs.

-

Ceftazidime and Aztreonam: Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate (EFTA) is a core building block for the side chains of Ceftazidime, a widely used cephalosporin, and Aztreonam, a monobactam antibiotic.[7] The thiazole ring is a key pharmacophore that enhances the antibacterial activity, particularly against Gram-negative bacteria.[7]

-

Cefixime: Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate (EFTG) is a direct precursor for the side chain of Cefixime, another important third-generation oral cephalosporin.[4][5]

The synthesis involves activating the acetate or glyoxylate and coupling it with the 7-amino group of the core β-lactam nucleus (e.g., 7-aminocephalosporanic acid or a related structure).

Diagram of Side-Chain Integration in Cephalosporins

Caption: Integration of the thiazole side-chain onto the β-lactam core to form cephalosporin antibiotics.

Analytical Characterization and Quality Control

Ensuring the purity and identity of these intermediates is paramount for their successful use in GMP-compliant pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed.

-

Spectroscopic Analysis:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by identifying the chemical environment of each proton and carbon atom.

-

FT-IR Spectroscopy: Used to verify the presence of key functional groups such as the amide C=O, ester C=O, and the thiazole ring vibrations.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

-

-

Chromatographic Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of these compounds and quantifying any process-related impurities.

Representative HPLC Protocol:

A robust reverse-phase HPLC method can be employed for routine quality control.[2][11]

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[2][11]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and water containing an acidic modifier. For standard analysis, phosphoric acid is used. For MS-compatible analysis, formic acid is substituted.[2][11]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

Analysis: The method should be validated for linearity, accuracy, and precision. Impurity profiles can be established, and the assay of the main component can be determined against a certified reference standard.

Safety, Handling, and Storage

Proper handling of these chemical intermediates is essential to ensure laboratory safety and maintain compound integrity.

-

Hazard Identification:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[1] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C to prevent degradation.[5]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

-

Skin Contact: Wash off immediately with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting; seek immediate medical attention.

-

Conclusion

This compound and its oxo-derivative are indispensable building blocks in modern medicinal chemistry. Their efficient synthesis and rigorous quality control are critical upstream processes that directly impact the production of life-saving cephalosporin and monobactam antibiotics. A thorough understanding of their chemistry, handling, and application provides a solid foundation for researchers and drug development professionals aiming to innovate in the field of antibacterial therapies.

References

- 1. chembk.com [chembk.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]

- 5. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | SIELC Technologies [sielc.com]

A Guide to the Spectroscopic Characterization of Ethyl 2-formamidothiazol-4-acetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Structural Imperative

Ethyl 2-formamidothiazol-4-acetate (CAS No. 64987-05-9) is a vital heterocyclic building block in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a thiazole core, an ethyl ester, and a formamido group, makes it a precursor for more complex molecules, including pharmacologically active agents.[2] The precise confirmation of its molecular structure and purity is paramount before its use in any synthetic route. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound.

The causality behind employing this multi-technique approach lies in the orthogonal nature of the data obtained. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the functional groups present, and Mass Spectrometry confirms the molecular weight and provides clues to the molecular structure through fragmentation analysis. Together, they form a self-validating system for structural verification.

Molecular Structure and Properties:

-

Molecular Formula: C₈H₁₀N₂O₃S[3]

-

Molecular Weight: 214.24 g/mol [3]

-

IUPAC Name: ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate[3]

-

Melting Point: 130-132 °C[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential to confirm the identity and arrangement of every atom in the molecule's backbone.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. The choice of solvent is critical for solubility and to avoid overlapping solvent peaks with signals of interest.[4]

-

Homogenization: Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H and proton-decoupled ¹³C NMR should be used.[4] An internal standard, typically Tetramethylsilane (TMS), is used to reference the chemical shifts to 0.00 ppm.[4]

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum is not accessible, a predicted spectrum can be constructed based on established chemical shift principles. The analysis relies on dissecting the molecule into its constituent spin systems.

Diagram: Molecular Structure and Proton Environments

Caption: Labeled proton environments for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| b | -O-CH₂-CH₃ | ~ 1.2 - 1.3 | Triplet (t) | 3H | Aliphatic methyl group coupled to an adjacent methylene group (c). |

| d | Thiazole-CH₂ -C=O | ~ 3.7 - 3.9 | Singlet (s) | 2H | Methylene group adjacent to an electron-withdrawing carbonyl and the thiazole ring. No adjacent protons for coupling. |

| c | -O-CH₂ -CH₃ | ~ 4.1 - 4.3 | Quartet (q) | 2H | Methylene group deshielded by the adjacent ester oxygen and coupled to the methyl group (b). |

| e | Thiazole-H | ~ 6.8 - 7.2 | Singlet (s) | 1H | Proton attached to the heterocyclic aromatic thiazole ring. |

| f | -NH -CHO | ~ 8.0 - 8.5 | Singlet (s, broad) | 1H | Amide proton, often broad due to quadrupole effects and exchange. Its position is solvent-dependent. |

| g | -NH-CHO | ~ 8.5 - 9.0 | Singlet (s) | 1H | Formyl proton, typically found at a high chemical shift due to the anisotropy of the carbonyl group. |

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-CH₂-C H₃ | ~ 14 | The terminal methyl carbon of the ethyl ester group.[5] |

| Thiazole-C H₂-C=O | ~ 35 - 40 | The methylene carbon attached to the thiazole ring. |

| -O-C H₂-CH₃ | ~ 61 | Methylene carbon deshielded by the adjacent oxygen atom.[5] |

| Thiazole C -5 | ~ 110 - 120 | The CH carbon of the thiazole ring. |

| Thiazole C -4 | ~ 140 - 150 | The quaternary carbon of the thiazole ring bearing the acetate substituent. |

| -NH-C HO | ~ 160 | The carbonyl carbon of the formamido group. |

| Thiazole C -2 | ~ 160 - 165 | The quaternary carbon of the thiazole ring bearing the formamido group, highly deshielded. |

| -CH₂-C =O | ~ 170 | The carbonyl carbon of the ethyl ester group.[5] |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a vibrational transition.

Experimental Protocol: IR Data Acquisition

-

Method Selection: The spectrum can be obtained using either the Potassium Bromide (KBr) pellet method for solid samples or Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Scan: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is plotted as percent transmittance versus wavenumber (cm⁻¹).[6]

Interpretation of Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3250 (m) | N-H Stretch | Secondary Amide (-NH-) | Presence of the formamido group. This band is often of medium intensity.[7] |

| 3100 - 3000 (m) | C-H Stretch | Thiazole C-H | Aromatic/heterocyclic C-H stretching, typically appearing just above 3000 cm⁻¹.[6] |

| 3000 - 2850 (m) | C-H Stretch | Alkyl C-H | Stretching vibrations from the CH₂ and CH₃ groups of the ethyl acetate moiety.[7] |

| ~ 1740 (s) | C=O Stretch | Ester | A strong, sharp absorption characteristic of the saturated ethyl ester carbonyl group.[8] |

| ~ 1670 (s) | C=O Stretch (Amide I) | Amide | A strong absorption from the carbonyl stretching of the formamido group.[7] |

| 1600 - 1450 (m) | C=C / C=N Stretch | Thiazole Ring | Skeletal vibrations characteristic of the heterocyclic aromatic ring system.[9] |

| 1300 - 1000 (s) | C-O Stretch | Ester | Strong stretching vibration from the C-O single bond of the ester.[7] |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol. A small amount of formic acid may be added to promote protonation for positive ion mode analysis.[2]

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The analysis begins with identifying the molecular ion peak, which confirms the molecular weight. The fragmentation pattern then provides a roadmap of the molecule's structure.

-

Molecular Ion: The exact mass of C₈H₁₀N₂O₃S is 214.0412 Da.[3] In positive mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 215.0490 . The presence of a smaller peak at m/z 216, due to the natural abundance of ¹³C, and a peak at m/z 217, due to the ³⁴S isotope, would also be expected.[10]

Diagram: Plausible ESI-MS Fragmentation Pathway

Caption: Key fragmentation steps for this compound.

Table 4: Predicted Major Fragment Ions in ESI-MS

| m/z Value | Proposed Fragment | Loss from Parent Ion (m/z 215) | Rationale |

| 187 | [M+H - CO]⁺ | Loss of Carbon Monoxide (28 Da) | A common fragmentation pathway for formamides. |

| 170 | [M+H - C₂H₅O•]⁺ or [M+H - C₂H₄O] | Loss of ethoxy radical (45 Da) or ketene from acetate part | Cleavage of the ester group is a very common fragmentation pathway.[11] |

| 142 | [Fragment from m/z 187 or 170] | Multiple losses | Further fragmentation involving loss of the remaining ester/acetate components. |

| 114 | [C₄H₄N₂S]⁺ | Thiazole core fragment | Represents the stable formamido-thiazole core after loss of the entire ethyl acetate side chain. |

This fragmentation pattern, beginning with the confirmed molecular weight, provides strong evidence for the proposed structure. Thiazole compounds are known to produce abundant molecular ions and undergo specific fragmentation that aids in structure elucidation.[12]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation. ¹H and ¹³C NMR define the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of critical amide and ester functional groups, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. This guide outlines the standard protocols and interpretive logic required, ensuring that researchers and developers can proceed with confidence in the identity and quality of this important chemical intermediate.

References

- 1. This compound | 64987-05-9 [chemicalbook.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. eng.uc.edu [eng.uc.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-formamidothiazol-4-acetate

Foreword: Understanding the Critical Role of Early-Stage Physicochemical Characterization

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable drug product is fraught with challenges. A significant portion of these challenges lies in the fundamental physicochemical properties of the active pharmaceutical ingredient (API) and its intermediates. Among these, solubility and stability are paramount. They are not merely data points on a specification sheet; they are the bedrock upon which formulation strategies are built, manufacturing processes are designed, and ultimately, the safety and efficacy of the final drug product are ensured.

This technical guide is dedicated to a crucial intermediate, Ethyl 2-formamidothiazol-4-acetate. While it may not be the final API, its solubility and stability profile dictates its handling, purification, storage, and its efficient conversion in subsequent synthetic steps. A thorough understanding of these parameters is, therefore, not just beneficial but essential for process optimization, impurity control, and ensuring the overall quality of the final API.

As a Senior Application Scientist, my experience has consistently shown that a proactive, in-depth characterization of intermediates like this compound can significantly de-risk a drug development program. This guide is structured to provide not just the "what" but the "why" – to move beyond mere data presentation to a deeper understanding of the experimental rationale and the implications of the findings. We will explore the theoretical underpinnings of solubility and stability, delve into practical, field-proven experimental protocols, and discuss the interpretation of the data in the context of drug development.

This document is intended for researchers, scientists, and drug development professionals who appreciate that a profound understanding of the fundamentals is the key to navigating the complexities of pharmaceutical manufacturing.

Physicochemical Properties of this compound: A Snapshot

A foundational understanding of the intrinsic properties of a molecule is the starting point for any solubility and stability investigation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃S | [PubChem][1] |

| Molecular Weight | 214.24 g/mol | [PubChem][1] |

| Melting Point | 130-132 °C | [ChemicalBook][2] |

| Appearance | Solid | [Sigma-Aldrich] |

| pKa (Predicted) | 8.53 ± 0.70 | [ChemBK][3] |

| XLogP3 (Predicted) | 0.7 | [PubChem][1] |

Expert Insight: The predicted pKa suggests that the molecule has a weakly acidic proton, likely on the formamido group, which will influence its solubility in aqueous media of varying pH. The predicted XLogP3 value indicates a relatively balanced lipophilicity, suggesting that it may have appreciable solubility in a range of organic solvents.

Solubility Profile: The Gateway to Effective Formulation and Process Development

Solubility is a critical attribute that influences purification, reaction kinetics, and the choice of analytical techniques. A comprehensive solubility profile in various solvents is indispensable.

Theoretical Considerations: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a rudimentary but effective starting point. The polarity of this compound, with its ester, amide, and thiazole functionalities, suggests a degree of polarity. Therefore, it is expected to be more soluble in polar solvents. However, a quantitative understanding is crucial for process development.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[4] Its reliability stems from its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, and buffered solutions at pH 3, 5, and 7). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The extended time is necessary to ensure that the dissolution process has reached a plateau.

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Quantification: Calculate the solubility in mg/mL or g/L by comparing the peak area of the sample to a standard curve of known concentrations.

Illustrative Solubility Data

Disclaimer: The following data are illustrative examples based on typical solubility profiles for similar pharmaceutical intermediates. Direct experimental values for this compound are not publicly available.

| Solvent | Solubility at 25°C (mg/mL) |

| Water (pH 7) | ~ 1-5 |

| 0.1 N HCl (pH ~1) | ~ 5-10 |

| 0.1 M Phosphate Buffer (pH 7.4) | ~ 2-7 |

| Methanol | > 50 |

| Ethanol | > 30 |

| Acetone | > 50 |

| Acetonitrile | > 20 |

| Dichloromethane | < 1 |

| Ethyl Acetate | ~ 10-20 |

Interpretation and Causality:

-

Aqueous Solubility: The low aqueous solubility is expected for a molecule with significant nonpolar character (thiazole ring, ethyl group). The slightly enhanced solubility in acidic conditions could be attributed to the potential protonation of the nitrogen atoms in the thiazole ring, increasing the molecule's polarity.

-

Organic Solvents: The high solubility in polar aprotic (acetone, acetonitrile) and protic (methanol, ethanol) solvents is consistent with the presence of polar functional groups (ester, amide) that can engage in hydrogen bonding and dipole-dipole interactions.

-

Implications for Process Chemistry: The high solubility in common organic solvents provides a wide range of options for reaction media and purification via crystallization. The choice of an anti-solvent for crystallization would likely be a nonpolar solvent like heptane or a solvent in which the compound has low solubility, such as water.

Chemical Stability: Ensuring Purity and Shelf-Life

The chemical stability of an intermediate is a critical parameter that impacts its storage conditions, shelf-life, and the impurity profile of the final API. Forced degradation studies are an essential tool for understanding the degradation pathways and developing stability-indicating analytical methods.[6]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and handling.[7]

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water to ensure solubility).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature for a shorter duration (e.g., 1-4 hours), as ester and amide hydrolysis is often rapid under basic conditions.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points to monitor the extent of degradation.

-

Neutralization: For acidic and basic samples, neutralize them before analysis to prevent further degradation and protect the analytical column.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A Diode Array Detector (DAD) is useful for assessing peak purity.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis of the Ester: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid, 2-(2-formamido-1,3-thiazol-4-yl)acetic acid.[8] This is often a primary degradation pathway for ester-containing compounds.

-

Hydrolysis of the Amide: The formamido group can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding amine, Ethyl 2-aminothiazol-4-acetate.

-

Thiazole Ring Opening: The thiazole ring can be susceptible to cleavage under harsh conditions, although this typically requires more forcing conditions than ester or amide hydrolysis.

-

Oxidation: The sulfur atom in the thiazole ring could be a site for oxidation.

-

Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation, potentially involving the thiazole ring itself.

Illustrative Stability Data

Disclaimer: The following data are illustrative and represent typical outcomes of forced degradation studies for a compound with the functional groups present in this compound. Actual degradation will be dependent on the specific experimental conditions.

| Stress Condition | Observation | Major Degradant(s) |

| 0.1 N HCl (60°C, 24h) | ~15% degradation | 2-(2-formamido-1,3-thiazol-4-yl)acetic acid |

| 0.1 N NaOH (RT, 4h) | ~40% degradation | 2-(2-formamido-1,3-thiazol-4-yl)acetic acid, Ethyl 2-aminothiazole-4-acetate |

| 3% H₂O₂ (RT, 24h) | ~5% degradation | Minor unidentified polar degradants |

| Heat (80°C, 72h) | <2% degradation | - |

| Photostability (ICH Q1B) | <1% degradation | - |

Interpretation and Causality:

-

Hydrolytic Instability: The compound shows susceptibility to both acidic and, more significantly, basic hydrolysis. The faster degradation under basic conditions is typical for ester hydrolysis. The formation of both the carboxylic acid and the amine under basic conditions suggests that both the ester and amide are labile.

-

Oxidative and Photolytic Stability: The compound appears to be relatively stable towards oxidation and photolytic stress.

-

Thermal Stability: The high melting point and minimal degradation upon heating suggest good thermal stability in the solid state.

-

Implications for Handling and Storage: Based on this illustrative data, this compound should be protected from strongly acidic and particularly basic conditions. Storage in a well-sealed container at controlled room temperature, protected from moisture, would be recommended.

Conclusion and Recommendations

Key Takeaways:

-

Solubility: The predicted properties suggest good solubility in a range of polar organic solvents, offering flexibility in process development. Aqueous solubility is likely limited and pH-dependent.

-

Stability: The primary degradation pathways are anticipated to be hydrolytic, with a greater susceptibility to basic conditions. The compound is likely to be relatively stable to heat, oxidation, and light.

Recommendations for Researchers and Drug Development Professionals:

-

Early and Thorough Characterization: It is imperative to perform comprehensive solubility and forced degradation studies as early as possible in the development lifecycle of any API program.

-

Method Validation: The development and validation of a stability-indicating analytical method is a prerequisite for accurate stability assessment.

-

Data-Driven Decisions: The data generated from these studies should directly inform decisions regarding solvent selection for reactions and purification, storage conditions, and the control of process-related impurities.

By embracing a scientifically rigorous approach to the characterization of intermediates like this compound, we can build a foundation of knowledge that supports the efficient, controlled, and successful development of high-quality active pharmaceutical ingredients.

References

- 1. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64987-05-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. ijsdr.org [ijsdr.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Thiazoleacetic acid, 2-(formylamino)- | C6H6N2O3S | CID 11286886 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but a foundational understanding of why certain synthetic choices are made and how the versatile thiazole scaffold, centered around Ethyl 2-formamidothiazol-4-acetate, can be leveraged for the development of novel therapeutic agents. We will explore the synthesis, derivatization, and application of this crucial chemical building block, grounded in established literature and practical insights.

The Thiazole Ring: A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is not coincidental; the ring system is a bioisostere for other aromatic systems and its heteroatoms provide key hydrogen bonding and coordination sites, facilitating strong interactions with biological targets.[3] This scaffold is present in over 18 FDA-approved drugs, demonstrating its clinical significance.[2]

Thiazole derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including:

The 2-aminothiazole (2-AT) moiety, in particular, is a highly active pharmacophore found in blockbuster drugs such as the kinase inhibitor Dasatinib (for leukemia) and the PI3K inhibitor Alpelisib (for breast cancer), underscoring the therapeutic potential of this chemical class.[5][10] this compound serves as a pivotal intermediate, providing a strategically functionalized core ready for elaboration into these complex, biologically active molecules.

Profile of the Core Intermediate: this compound

This molecule is the linchpin for many synthetic pathways. Understanding its properties is the first step toward its effective utilization.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | [11] |

| CAS Number | 64987-05-9 | [11][12] |

| Molecular Formula | C₈H₁₀N₂O₃S | [11] |

| Molecular Weight | 214.24 g/mol | [11] |

| Appearance | Typically a powder | [13] |

| Melting Point | 130-132 °C | [12] |

| Primary Use | Chemical intermediate in pharmaceutical and agrochemical synthesis | [12][13] |

Spectroscopic Validation

Confirming the structure of your synthesized intermediate is paramount. For this compound, the key expected signals in ¹H NMR spectroscopy would include:

-

A triplet and quartet corresponding to the ethyl ester group (CH₃ and CH₂).

-

A singlet for the methylene protons (CH₂) adjacent to the thiazole ring.

-

A singlet for the proton on the thiazole ring (C5-H).

-

A singlet for the formyl proton (CHO).

-

A broad singlet for the amide proton (NH), which is exchangeable with D₂O.

Synthesis of the Core: A Strategic Approach

The synthesis is a two-stage process: formation of the 2-aminothiazole ring via the Hantzsch synthesis, followed by formylation of the amino group. This workflow is a classic example of building molecular complexity in a controlled manner.

Caption: Synthetic workflow for this compound.

Part I: The Hantzsch Thiazole Synthesis (Formation of the Precursor)

The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring.[14][15] It involves the condensation of an α-haloketone with a thioamide.

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-acetate

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiourea (1.1 equivalents) and ethyl 4-chloroacetoacetate (1.0 equivalent) in absolute ethanol.

-

Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a controlled temperature under reflux. Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

-

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC monitoring is crucial. A typical mobile phase would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot (due to the amino group) indicates reaction completion.

-

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product, ethyl 2-aminothiazole-4-acetate hydrochloride, often precipitates as a white solid.

-

Neutralization & Extraction: Filter the solid and dissolve it in water. Neutralize the solution carefully with a base such as sodium bicarbonate until the pH is ~7-8. The free base, Ethyl 2-aminothiazole-4-acetate, will precipitate. Alternatively, extract the neutralized solution with ethyl acetate.

-

Causality: The initial product is the hydrochloride salt. Neutralization is required to obtain the free amine, which is the desired precursor for the next step.

-

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be recrystallized from ethanol/water if necessary to achieve high purity (>99%).[16]

Part II: Formylation of the 2-Amino Group

The formylation step converts the nucleophilic primary amine into a less reactive formamide. This can be a protective step or a required functional group for the final target molecule.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: To a flask containing Ethyl 2-aminothiazole-4-acetate (1.0 equivalent), add formic acid (1.5 equivalents). Cool the mixture in an ice bath.[17]

-

Reaction: Slowly add acetic anhydride (1.2 equivalents) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Causality: Acetic anhydride reacts with formic acid to form the highly reactive mixed anhydride, which is the active formylating agent. The reaction is exothermic, so cooling is essential to prevent side reactions.

-

-

Workup: Quench the reaction by pouring the mixture into ice water. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acids, and dry under vacuum. The purity can be checked by melting point (130-132 °C) and NMR.[12]

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its potential for derivatization. The ester and the formamido group provide two distinct handles for chemical modification, allowing for the exploration of vast chemical space.

Anticancer Agents: Targeting Kinase Pathways

The 2-aminothiazole core is a proven scaffold for kinase inhibitors.[5] Derivatives are frequently designed to target pathways like PI3K/mTOR, which are critical for cancer cell growth and survival.[18][19]

Example Application: PI3Kα/mTOR Dual Inhibitors Researchers have synthesized novel thiazole derivatives that show potent inhibitory activity against both PI3Kα and mTOR.[18][19] The general strategy involves modifying the 2-amino position with various substituted aromatic or heterocyclic moieties.

| Compound ID (Example) | Target | IC₅₀ (µM) | Cell Line (Example) | Source |

| 3b | PI3Kα | 0.086 | - | [18] |

| mTOR | 0.221 | - | [18] | |

| Dasatinib | Bcr-Abl | <0.001 | K562 | [5] |

| Alpelisib (PI3Kα) | PI3Kα | 0.005 | - | [5] |

These results demonstrate that targeted modifications to the thiazole scaffold can produce highly potent and selective enzyme inhibitors. The presence of specific functional groups, such as electron-withdrawing groups on appended rings, can significantly enhance activity.[3]

Neuroprotective Agents: Acetylcholinesterase (AChE) Inhibitors

Thiazole-based derivatives have been successfully developed as inhibitors of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.[9]

Example Application: Thiazole-Thiazolidine Hybrids By reacting 2-aminothiazole precursors with isothiocyanates and chloroacetic acid, researchers have created hybrid molecules that show significant AChE inhibitory activity.[9]

| Compound ID (Example) | AChE IC₅₀ (nM) | Relative Potency vs. Donepezil | Source |

| 10 | 103.24 | >50% | [9] |

| 16 | 108.94 | >50% | [9] |

| 13, 17, 18, 21, 23, 31, 33 | Moderate Activity | 25-50% | [9] |

This work highlights how the thiazole core can be integrated into larger, more complex structures to achieve desired biological effects.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole scaffold has yielded crucial insights into the structural requirements for biological activity.

Caption: Key Structure-Activity Relationship points for thiazole derivatives.

Conclusion and Future Perspectives

This compound is more than just a chemical; it is a gateway to a vast landscape of therapeutic possibilities. Its straightforward, high-yielding synthesis via the Hantzsch reaction makes it an accessible and cost-effective starting point for complex drug discovery programs. The proven success of the 2-aminothiazole scaffold in clinically approved drugs provides a strong validation for its continued exploration.

Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel linker strategies to create multi-target ligands, and applying modern computational methods to guide the rational design of the next generation of thiazole-based therapeutics.[20] This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize this powerful scaffold in their own discovery efforts.

References

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 64987-05-9 [chemicalbook.com]

- 13. This compound CAS 64987-05-9 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. synarchive.com [synarchive.com]

- 16. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]

- 17. prepchem.com [prepchem.com]

- 18. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-formamidothiazol-4-acetate: A Key Intermediate in Antibiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formamidothiazol-4-acetate, with the CAS number 64987-05-9, is a pivotal chemical intermediate in the pharmaceutical industry.[1][2] This off-white to pale yellow powder holds a significant position as a critical building block in the synthesis of several life-saving antibiotics, most notably the third-generation cephalosporin, Ceftazidime, and the monobactam, Aztreonam.[1][2] Its high purity and consistent quality are paramount for ensuring reliable outcomes in the complex, multi-step syntheses of these active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the synthesis, characterization, applications, and patent landscape of this compound, offering valuable insights for researchers and professionals in drug development and manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10N2O3S | PubChem[3] |

| Molecular Weight | 214.24 g/mol | PubChem[3] |

| CAS Number | 64987-05-9 | PubChem[3] |

| Appearance | Off-white to pale yellow powder | BOC Sciences[] |

| Melting Point | 130-132 °C | ChemicalBook[5] |

| Boiling Point | 341.4 °C at 760 mmHg (Predicted) | BOC Sciences[] |

| Density | 1.354 g/cm³ (Predicted) | BOC Sciences[] |

| InChI Key | UAGSMUJDTUOTFP-UHFFFAOYSA-N | SIELC Technologies[6] |

| SMILES | CCOC(=O)CC1=CSC(=N1)NC=O | BOC Sciences[] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that typically involves the formation of the core thiazole ring, followed by the introduction of the formamido group. A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .

Hantzsch Thiazole Synthesis: A General Overview

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone or α-haloester with a thioamide. In the context of this compound, the likely precursors are ethyl 4-chloroacetoacetate and thiourea. The reaction proceeds through a series of steps, including nucleophilic attack, cyclization, and dehydration, to yield the 2-aminothiazole ring system.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 2-formamidothiazol-4-acetate from Ethyl Chloroacetate

This document provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 2-formamidothiazol-4-acetate, a key intermediate in pharmaceutical development. The synthesis is presented as a two-part process, beginning with the formation of an aminothiazole core via the Hantzsch thiazole synthesis, followed by a selective N-formylation. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Synthetic Strategy

The synthesis of this compound from ethyl chloroacetate is a robust and efficient two-step process. The overall strategy involves:

-

Step 1: Hantzsch Thiazole Synthesis. This classic condensation reaction involves the cyclization of ethyl chloroacetate with thiourea to construct the core heterocyclic structure, yielding Ethyl 2-aminothiazole-4-carboxylate. This reaction is renowned for its reliability in forming thiazole rings.[1][2]

-

Step 2: N-Formylation. The primary amine of the synthesized intermediate is then selectively formylated. This is achieved using acetic formic anhydride (AFA), a highly effective and selective formylating agent, which is conveniently generated in situ from formic acid and acetic anhydride.[3][4]

This guide will dissect each step, providing detailed mechanistic insights, practical application notes, and step-by-step protocols.

Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Hantzsch Cyclization

This initial step is the cornerstone of the synthesis, creating the fundamental thiazole scaffold. The reaction is a variation of the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[1][5]

Principle and Mechanism

The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon of ethyl chloroacetate. This is followed by a cyclization and subsequent elimination of water to form the aromatic thiazole ring.

The detailed mechanism is as follows:

-

S-Alkylation: The sulfur atom of thiourea attacks the α-carbon of ethyl chloroacetate, displacing the chloride ion to form an S-alkylated isothiouronium salt intermediate.

-

Cyclization: The nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to yield the stable, aromatic Ethyl 2-aminothiazole-4-carboxylate.

Application Notes: Causality Behind Experimental Choices

-

Choice of Reactants: Thiourea serves as the essential N-C-S building block. Ethyl chloroacetate is the α-halocarbonyl component that provides the remaining atoms for the thiazole ring. While ethyl bromopyruvate is sometimes used, ethyl chloroacetate is often preferred due to lower cost and sufficient reactivity.[6]

-

Solvent System: Ethanol is the solvent of choice for this reaction. It effectively dissolves both thiourea and ethyl chloroacetate at reflux temperatures, facilitating a homogeneous reaction environment.[7] Its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition.

-

Reaction Control: The initial reaction forms the hydrochloride salt of the product.[7] To isolate the free amine, a weak base like sodium acetate is used during the workup. This neutralizes the HCl generated, preventing potential hydrolysis of the ester group which could occur under more strongly basic or acidic conditions. Prolonged boiling after neutralization should be avoided to prevent hydrolysis of the imino group in the tautomeric form.[7]

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from established procedures for similar Hantzsch syntheses.[7]

Materials:

-

Thiourea

-

Ethyl chloroacetate

-

95% Ethanol

-

Sodium acetate trihydrate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol by refluxing for 15-20 minutes.

-

Slowly add ethyl chloroacetate (1.02 eq) through the condenser over 15-20 minutes while maintaining a gentle reflux.

-

Continue to reflux the reaction mixture for an additional 3 hours. The product will begin to precipitate as its hydrochloride salt.

-

Allow the mixture to cool to room temperature. Filter the solid product by suction filtration.

-

Wash the crude product cake with a small amount of cold ethanol to remove unreacted starting materials.

-

To obtain the free amine, dissolve the crude hydrochloride salt in a minimum amount of hot, freshly boiled water.

-

In a separate beaker, prepare a concentrated solution of sodium acetate trihydrate (1.2 eq) in water and heat to boiling.

-

Add the hot sodium acetate solution to the dissolved product solution and heat briefly to boiling.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath overnight to complete crystallization.

-

Filter the crystalline product, wash with cold water, and dry under vacuum at 60°C.

Part 2: N-Formylation to Yield this compound

The final step involves the selective formylation of the 2-amino group on the thiazole ring. Using an in situ generated mixed anhydride is a highly efficient method for this transformation.

Principle and Mechanism

The formylating agent, acetic formic anhydride (AFA), is generated by the reaction of formic acid with acetic anhydride.[3] While AFA contains both an acetyl and a formyl group, it selectively transfers the formyl group. This is because the formyl carbonyl carbon is more electrophilic and sterically less hindered than the acetyl carbonyl carbon, making it the preferred site for nucleophilic attack by the amine.[3]